L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI)
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Overview
Description
L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.
L-Phenylalanyl-L-proline: A simpler dipeptide with distinct properties.
Uniqueness
L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be suitable.
Properties
Molecular Formula |
C61H106N14O15 |
---|---|
Molecular Weight |
1275.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43-,44-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
NBOKFONQQZRHRY-MBSBSPMSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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